molecular formula C15H13N5O B2938495 N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide CAS No. 924829-13-0

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2938495
CAS No.: 924829-13-0
M. Wt: 279.303
InChI Key: YZKPBWWLVYYFNI-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions include tetrazole oxides, amine derivatives, and various substituted tetrazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives such as:

Uniqueness

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a bioisostere of carboxylic acids makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

N-methyl-N-phenyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-19(13-5-3-2-4-6-13)15(21)12-7-9-14(10-8-12)20-11-16-17-18-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKPBWWLVYYFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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